molecular formula C19H26ClN5O B5158287 1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide

1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide

Cat. No.: B5158287
M. Wt: 375.9 g/mol
InChI Key: XHUNFJVPXCYWFR-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with N-methyl-N-(3-piperidin-1-ylpropyl)amine to form an intermediate. This intermediate is then reacted with triazole-4-carboxylic acid under appropriate conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide: shares similarities with other triazole derivatives such as fluconazole, itraconazole, and voriconazole.

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the piperidinylpropyl group, which may confer unique biological activities and pharmacokinetic properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5O/c1-23(9-6-12-24-10-3-2-4-11-24)19(26)18-15-25(22-21-18)14-16-7-5-8-17(20)13-16/h5,7-8,13,15H,2-4,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUNFJVPXCYWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCCCC1)C(=O)C2=CN(N=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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